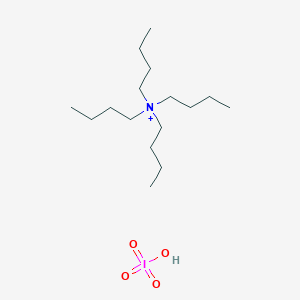Tetrabutylammonium (meta)periodate
CAS No.:
Cat. No.: VC16186818
Molecular Formula: C16H37INO4+
Molecular Weight: 434.37 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H37INO4+ |
|---|---|
| Molecular Weight | 434.37 g/mol |
| IUPAC Name | periodic acid;tetrabutylazanium |
| Standard InChI | InChI=1S/C16H36N.HIO4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3,4)5/h5-16H2,1-4H3;(H,2,3,4,5)/q+1; |
| Standard InChI Key | PYVXLMQALOZKES-UHFFFAOYSA-N |
| Canonical SMILES | CCCC[N+](CCCC)(CCCC)CCCC.OI(=O)(=O)=O |
Introduction
Structural and Physicochemical Properties
Tetrabutylammonium (meta)periodate consists of a tetrabutylammonium cation paired with a periodate anion. The compound typically presents as a white to pale yellow crystalline solid, though it may exhibit slight discoloration upon prolonged light exposure without compromising its oxidizing capacity . Analytical characterization via nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and Fourier-transform infrared (FT-IR) spectroscopy confirms its structural integrity, with elemental analysis verifying a carbon content of 44.24%, hydrogen content of 8.71%, and nitrogen content of 3.20% .
Table 1: Key Physicochemical Properties of TBAP
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 433.37 g/mol |
| Solubility | Slightly soluble in chloroform, DMSO |
| Storage Conditions | 4°C under inert atmosphere |
| Purity | ≥98% (by elemental analysis) |
The compound’s slight solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and chloroform facilitates its use in homogeneous reaction systems .
Synthesis and Analytical Characterization
TBAP is synthesized via metathesis reactions involving tetrabutylammonium bromide and sodium periodate, followed by recrystallization to achieve high purity . The certificate of analysis from LGC Standards highlights conformity to structural benchmarks through NMR ( 0.95–1.75 ppm for butyl chains) and NMR ( 13.5–58.0 ppm) . Mass spectral data exhibit a molecular ion peak at m/z 433.37, consistent with the molecular formula.
Oxidation Mechanisms and Reaction Scope
TBAP operates through a dual mechanism: direct oxidation via the periodate ion and Lewis acid-assisted pathways. In the presence of catalysts such as or , TBAP achieves enhanced reactivity in aprotic media like dichloromethane .
Epoxidation of Alkenes
TBAP efficiently epoxidizes cyclic and acyclic alkenes. For example, cyclohexene undergoes epoxidation to cyclohexene oxide with 85% yield under mild conditions (25°C, 2 hours) when is employed as a co-catalyst .
Table 2: Epoxidation Reactions Catalyzed by TBAP
| Substrate | Product | Catalyst | Yield (%) | Conditions |
|---|---|---|---|---|
| Cyclohexene | Cyclohexene oxide | FeCl₃ | 85 | CH₂Cl₂, 25°C, 2 h |
| 1,2-Dihydronaphthalene | 1,2-Epoxyhydronaphthalene | AlCl₃ | 78 | CH₂Cl₂, 25°C, 3 h |
Alcohol Oxidation
Primary and secondary alcohols are oxidized to ketones and carboxylic acids. Benzyl alcohol converts to benzophenone in 90% yield using TBAP with in dichloromethane .
Sulfide to Sulfoxide Transformation
TBAP selectively oxidizes sulfides to sulfoxides without over-oxidation to sulfones. For instance, diphenyl sulfide yields diphenyl sulfoxide in 92% efficiency under anhydrous conditions .
Applications in Synthetic Chemistry
Synthesis of Aryl Nitroso Derivatives
TBAP mediates the oxidation of aryl hydroxylamines to nitroso compounds, critical intermediates in heterocyclic chemistry. This reaction proceeds quantitatively in dichloromethane at ambient temperature .
Oxidative Decarboxylation
Carboxylic acids undergo decarboxylation to alkanes or alkenes when treated with TBAP in the presence of transition-metal catalysts. For example, cinnamic acid decarboxylates to styrene with 75% yield .
Ionic Liquid-Mediated Reactions
TBAP serves as a counterion in ionic liquids for synthesizing aromatic carboxylic acids. These solvents enhance reaction rates and selectivity due to their unique solvation properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume